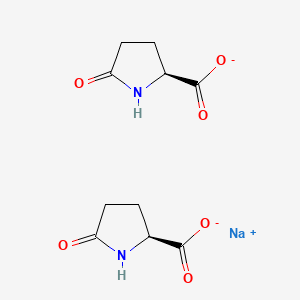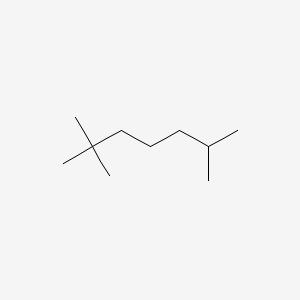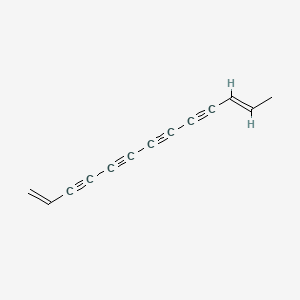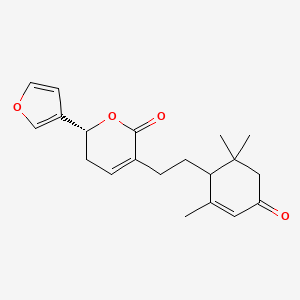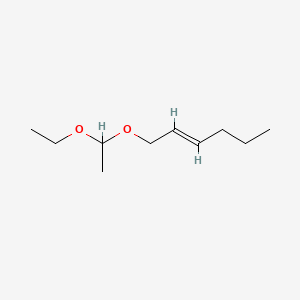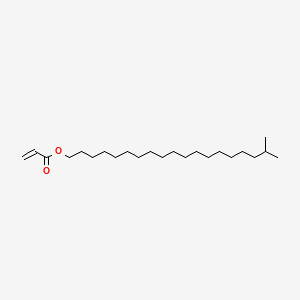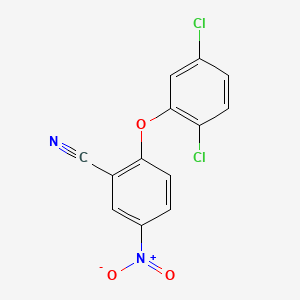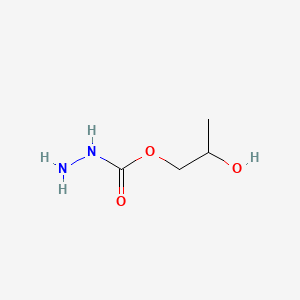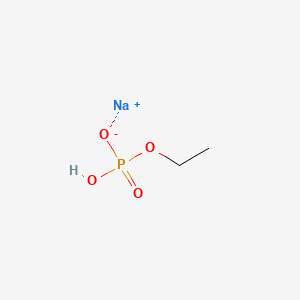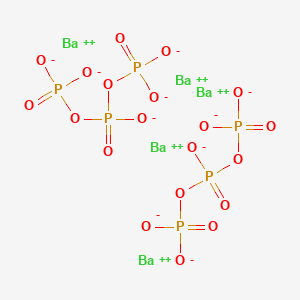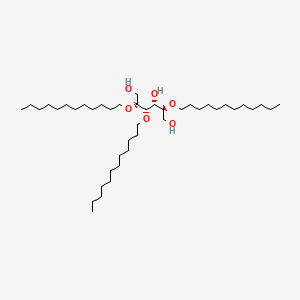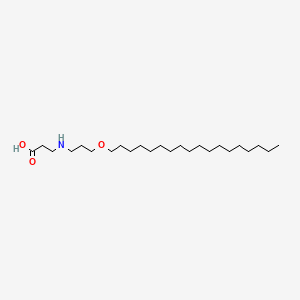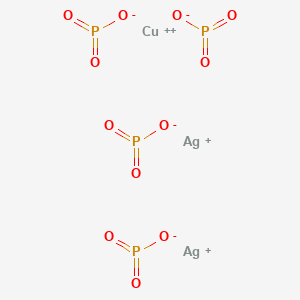
Copper(2+) disilver tetrametaphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(2+) disilver tetrametaphosphate is an inorganic compound with the molecular formula Ag2CuO12P4. This compound is known for its unique coordination chemistry and potential applications in various fields. It consists of copper(2+) ions and disilver ions coordinated with tetrametaphosphate anions, forming a complex structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(2+) disilver tetrametaphosphate can be synthesized through a reaction involving copper(2+) salts and silver salts with tetrametaphosphate anions. One common method involves the reaction of copper(2+) sulfate and silver nitrate with sodium tetrametaphosphate in an aqueous solution. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Copper(2+) disilver tetrametaphosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper(2+) ions can participate in redox reactions, where they can be reduced to copper(1+) or oxidized to copper(3+).
Substitution Reactions: The compound can undergo ligand exchange reactions where the tetrametaphosphate anions can be replaced by other ligands.
Complexation Reactions: this compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by using chelating agents or other ligands in solution.
Complexation: Complex formation can be achieved by mixing the compound with other metal salts or organic ligands in solution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of copper(2+) ions may yield copper(1+) complexes, while substitution reactions may produce new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Copper(2+) disilver tetrametaphosphate has several scientific research applications:
Chemistry: It is used in studies of coordination chemistry and the behavior of metal-phosphate complexes.
Biology: The compound’s potential antimicrobial properties are being explored for use in medical applications.
Medicine: Research is ongoing into its use as a potential therapeutic agent due to its unique chemical properties.
Industry: It is investigated for use in catalysis and materials science, particularly in the development of new materials with specific electronic or magnetic properties.
Mecanismo De Acción
The mechanism of action of copper(2+) disilver tetrametaphosphate involves its ability to interact with biological molecules and metal ions. The copper(2+) ions can participate in redox reactions, generating reactive oxygen species that can damage microbial cells. The tetrametaphosphate anions can chelate metal ions, affecting their availability and activity in biological systems. These interactions can disrupt cellular processes and lead to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Copper(2+) tetrametaphosphate: Similar in structure but lacks the silver ions.
Silver tetrametaphosphate: Contains silver ions but no copper ions.
Copper(2+) disilver diphosphate: Contains both copper and silver ions but with a different phosphate coordination.
Uniqueness
Copper(2+) disilver tetrametaphosphate is unique due to the presence of both copper and silver ions coordinated with tetrametaphosphate anions. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
93951-22-5 |
|---|---|
Fórmula molecular |
Ag2CuO12P4 |
Peso molecular |
595.17 g/mol |
InChI |
InChI=1S/2Ag.Cu.4HO3P/c;;;4*1-4(2)3/h;;;4*(H,1,2,3)/q2*+1;+2;;;;/p-4 |
Clave InChI |
MFCWTXWOUMVCFN-UHFFFAOYSA-J |
SMILES canónico |
[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Cu+2].[Ag+].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



